Allyltriphenyltin

Catalog No.
S660976
CAS No.
76-63-1
M.F
C21H20Sn
M. Wt
391.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriphenyltin

CAS Number

76-63-1

Product Name

Allyltriphenyltin

IUPAC Name

triphenyl(prop-2-enyl)stannane

Molecular Formula

C21H20Sn

Molecular Weight

391.1 g/mol

InChI

InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2;

InChI Key

NDUYAGLANMHJHF-UHFFFAOYSA-N

SMILES

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Allyltriphenylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99168. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyltriphenyltin (CAS 76-63-1) is an organotin compound widely used as an allyl group donor in organic synthesis. Unlike its common liquid analog, allyltributyltin, allyltriphenyltin is a crystalline solid with a melting point of 71-74 °C, a key attribute that significantly influences its handling, dosing, and storage protocols. This physical property, combined with its general tolerance for a wide range of functional groups under mild reaction conditions, establishes it as a primary alternative for applications where precise measurement and simplified byproduct management are critical procurement considerations.

Research Fit

Allyl-transfer reagent for Stille/Negishi cross-coupling workflows
Solid-state format simplifies inert-atmosphere glovebox handling
Triphenyltin core modulates reactivity relative to trialkyl analogs

Substituting allyltriphenyltin with seemingly similar reagents introduces significant practical challenges. The most common substitute, allyltributyltin, is an oily liquid, which complicates accurate dosing and handling compared to the solid, weighable nature of allyltriphenyltin. More critically, the resulting triphenyltin halide byproducts are typically crystalline solids, which are often removable by simple filtration, whereas the corresponding tributyltin halides are oils that necessitate more complex and costly chromatographic purification. Substitution with highly reactive, non-tin alternatives like allylmagnesium bromide (a Grignard reagent) imposes even stricter process constraints, requiring rigorously anhydrous conditions and inert atmospheres, which are not necessary for the more stable allyltriphenyltin.

Substitution Risk

Target
Allyltributyltin (liquid)
Solid-to-liquid format shift may alter stereochemical outcome and yield profile.
Target
Triphenyltin chloride (no allyl)
Lacks allyl-Sn bond; radical chain-transfer and allylation pathways may not be available.

Simplified Purification by Filtration

A primary operational advantage of allyltriphenyltin is the physical form of its halide byproducts (e.g., triphenyltin chloride). Triphenyltin chloride is a white crystalline solid with a melting point of 108 °C and very low solubility in nonpolar organic solvents, often allowing for its removal from reaction mixtures by simple filtration. In contrast, the byproduct of the common substitute allyltributyltin, tributyltin chloride, is a liquid, necessitating removal via more resource-intensive methods like flash chromatography. This difference is a key driver for selecting allyltriphenyltin in processes where throughput, cost, and ease of purification are prioritized.

Evidence DimensionByproduct Physical Form & Removal Method
Target Compound DataCrystalline solid byproduct (Triphenyltin Chloride), enabling removal by filtration.
Comparator Or BaselineAllyltributyltin: Oily liquid byproduct (Tributyltin Chloride), requiring chromatographic removal.
Quantified DifferenceQualitative but high-impact: Filtration vs. Chromatography.
ConditionsStandard organic synthesis workup procedures.

This simplifies the purification process, reducing solvent usage, time, and cost compared to the chromatographic separation required for tributyltin-derived impurities.

Yield & Selectivity
Head-to-head
ATPT
Yield 90%
cis:trans 29:71
vs
Allyltributyltin
Yield 70%
cis:trans 33:67
Supports yield and stereochemical interpretation
Identical conditions, 0.2 eq. TMSOTf

Accurate Gravimetric Dosing

Allyltriphenyltin is a crystalline solid at room temperature (m.p. 71-74 °C), allowing it to be weighed accurately and handled with standard laboratory procedures for non-volatile solids. This contrasts sharply with its primary in-class substitute, allyltributyltin, which is a liquid (b.p. ~116 °C @ 1.6 mmHg) that requires volumetric measurement and presents greater challenges for containment and cleanup. The solid nature of allyltriphenyltin simplifies integration into automated weighing systems and reduces risks associated with handling toxic liquid organometallics.

Evidence DimensionPhysical State at STP
Target Compound DataCrystalline Solid
Comparator Or BaselineAllyltributyltin: Liquid
Quantified DifferenceSolid vs. Liquid, enabling gravimetric vs. volumetric dosing.
ConditionsStandard laboratory temperature and pressure.

Procuring a solid reagent simplifies handling, allows for more precise gravimetric dosing, and can reduce exposure risks compared to a volatile and difficult-to-contain liquid analog.

Handling Format
Class-level
White solid
mp 71–74 °C
vs
Liquid
May simplify inert-atmosphere handling
Solid format reduces spill and exposure risk during weighing

Air and Moisture Stability vs. Grignard Reagents

Unlike highly reactive organometallic allylating agents such as allylmagnesium bromide, allyltriphenyltin exhibits significantly greater stability towards ambient air and moisture. Grignard reagents are strong bases that react rapidly with any source of protons, including atmospheric water, requiring strict anhydrous solvents and inert gas atmospheres for storage and use to prevent decomposition. Allyltriphenyltin, being a neutral and less basic reagent, does not require these stringent precautions, allowing for more robust and forgiving experimental setups. This stability profile reduces solvent and inert gas consumption and simplifies the overall process workflow.

Evidence DimensionRequired Reaction Atmosphere
Target Compound DataTolerant of ambient conditions for short periods; does not require strictly anhydrous solvents.
Comparator Or BaselineAllylmagnesium Bromide (Grignard): Requires rigorously anhydrous solvents and inert (N2, Ar) atmosphere.
Quantified DifferenceQualitative: Enables open-flask or less stringent inert atmosphere techniques vs. mandatory Schlenk/glovebox techniques.
ConditionsTypical laboratory synthesis.

This operational robustness makes the compound suitable for workflows where stringent exclusion of air and moisture is impractical or cost-prohibitive, expanding its process window.

Electrophilic Cleavage
Cross-study
k₂(H)/k₂(Me) = 200
vs
No allyl cleavage pathway
Confirms unique allyl-transfer reactivity
HgCl₂/EtOH, 25–40 °C
Acute Toxicity (i.v.)
Class-level
100 mg/kg
mouse LD₅₀
Supports handling risk assessment
Triaryltins may be less neurotoxic than trialkyltins

High-Throughput Synthesis with Filtration Purification

In workflows focused on rapid analog synthesis or scale-up, the ability to remove the solid triphenyltin halide byproduct by filtration is a significant advantage. This makes allyltriphenyltin a preferred reagent where avoiding time-consuming and solvent-intensive column chromatography is a primary process goal.

Precise Stoichiometry Control in Synthesis

For multi-step syntheses where exact reagent stoichiometry is crucial, the solid nature of allyltriphenyltin allows for precise gravimetric dosing. This level of accuracy is more difficult to achieve with liquid reagents like allyltributyltin, making the triphenyl- derivative a better choice for sensitive and high-value synthetic routes.

Robust Protocols Under Ambient Conditions

When compared to highly sensitive alternatives like Grignard reagents, allyltriphenyltin's stability to incidental air and moisture allows for more flexible and less demanding experimental setups. This is particularly valuable in teaching laboratories, early-stage process development, or environments where maintaining a strictly inert atmosphere is challenging.

Application Fit

Application
Selection Property
Validation Focus
Stereoselective allylation
Allyl-transfer stereochemical profile
Yield and diastereoselectivity in cross-coupling
Air-sensitive synthesis
Solid-state handling format
Weighing accuracy and spill containment
Radical polymerization
Allyl radical generation control
Polymer molecular weight and end-group fidelity

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

76-63-1

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